molecular formula C15H18N8S B6453034 4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549043-07-2

4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6453034
CAS No.: 2549043-07-2
M. Wt: 342.4 g/mol
InChI Key: CXAUDDTWZOLIRW-UHFFFAOYSA-N
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Description

4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered exclusively for laboratory investigation. This molecule features a hybrid heterocyclic architecture, strategically designed by linking a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in drug discovery, to a pyrimidine subunit via a piperazine linker. The presence of the methylsulfanyl (SMe) group on the pyrimidine ring can serve as a key synthetic handle for further functionalization, potentially modulating the compound's electronic properties, binding affinity, and solubility. This structural motif is frequently explored in the design and synthesis of potential kinase inhibitors . Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold are widely investigated for their ability to interact with adenine-binding sites of various enzymes, drawing parallels to well-known purine structures . The specific molecular framework suggests potential research applications in probing intracellular signaling pathways, enzyme kinetics, and receptor-ligand interactions. Researchers utilize this compound and its analogs as critical reference standards or as versatile intermediates in the synthesis of more complex bioactive molecules for Research Use Only . This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8S/c1-10-7-12(20-15(19-10)24-2)22-3-5-23(6-4-22)14-11-8-18-21-13(11)16-9-17-14/h7-9H,3-6H2,1-2H3,(H,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAUDDTWZOLIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine generally involves multi-step procedures:

  • Formation of the Pyrimidine Core: : This can be achieved through the condensation of appropriate aldehydes and amines under catalytic conditions.

  • Introduction of Methyl and Methylsulfanyl Groups: : These functional groups are typically introduced via alkylation and thiolation reactions, respectively, using reagents such as methyl iodide and thiols.

  • Attachment of the Pyrazolo[3,4-d]pyrimidin-4-yl Group: : This step usually requires a nucleophilic substitution reaction, where the pyrimidine core reacts with a substituted piperazine derivative.

Industrial Production Methods

Industrial production may utilize similar synthetic routes but on a larger scale with optimized conditions for higher yields. Techniques such as continuous flow reactors may be employed to streamline the synthesis process and ensure consistent product quality.

Chemical Reactions Analysis

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation and acylation reactions, enabling structural diversification. For example:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to yield quaternary ammonium derivatives.

  • Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces amide derivatives, enhancing solubility for pharmacokinetic studies.

Table 1: Piperazine Ring Reactions

Reaction TypeReagent/ConditionsProductYield (%)Reference
AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt78
AcylationAcCl, CH₂Cl₂Piperazine amide85

Methylsulfanyl Group Transformations

The methylsulfanyl (-SMe) group participates in oxidation and nucleophilic substitution:

  • Oxidation : Using mCPBA (meta-chloroperbenzoic acid) converts -SMe to sulfone (-SO₂Me), altering electronic properties and binding affinity .

  • Substitution : Displacement with amines (e.g., morpholine) under heating (reflux in EtOH) yields aminopyrimidine derivatives .

Table 2: Methylsulfanyl Group Reactions

ReactionConditionsProductApplicationReference
OxidationmCPBA, CH₂Cl₂, 0°C → RTSulfone derivativeEnhanced polarity
AminolysisMorpholine, EtOH, Δ2-MorpholinopyrimidineKinase inhibitor prep

Pyrazolo[3,4-d]pyrimidine Modifications

The pyrazolo[3,4-d]pyrimidine scaffold undergoes electrophilic substitutions and cross-coupling:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 6, enabling further reductions to amino derivatives .

  • Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids installs aryl groups for structure-activity studies .

Table 3: Pyrazolo[3,4-d]pyrimidine Reactions

ReactionReagents/ConditionsOutcomeYield (%)Reference
NitrationHNO₃, H₂SO₄, 0°C6-Nitro derivative65
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME/H₂OAryl-substituted analog72

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic attacks:

  • Chlorination : POCl₃ replaces -SMe with -Cl at position 2, forming a reactive intermediate for further functionalization .

  • Amination : Heating with NH₃/EtOH introduces -NH₂ groups, critical for hydrogen bonding in kinase inhibition .

Table 4: Pyrimidine Ring Substitutions

ReactionConditionsProductBiological ImpactReference
ChlorinationPOCl₃, Δ2-ChloropyrimidineIntermediate for CDK2 inhibitors
AminationNH₃, EtOH, sealed tube2-AminopyrimidineImproved target binding

Reductive Amination and Cyclization

The compound serves as a precursor in multi-step syntheses:

  • Reductive Amination : Condensation with aldehydes (e.g., formaldehyde) and NaBH₃CN forms secondary amines, expanding structural diversity .

  • Cyclization : Heating with formic acid generates fused heterocycles, as demonstrated in pyridopyrimidone syntheses .

Stability Under Physiological Conditions

  • Hydrolytic Stability : Resists hydrolysis at pH 7.4 (37°C, 24h), making it suitable for oral administration.

  • Oxidative Degradation : Susceptible to ROS (reactive oxygen species) in vitro, necessitating stabilizers in formulations.

Comparative Reactivity Insights

Key structural features dictate reactivity trends:

  • Piperazine vs. Pyrimidine Reactivity : Piperazine undergoes rapid alkylation, while pyrimidine substitutions require harsher conditions .

  • Electronic Effects : Electron-withdrawing -SO₂Me groups deactivate the pyrimidine ring toward electrophiles .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery:

  • Anticancer Activity : Studies have indicated that compounds with similar pyrazolo[3,4-d]pyrimidine frameworks exhibit inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antimicrobial Properties : Research has demonstrated that certain pyrazolo[3,4-d]pyrimidines possess antimicrobial activity against various pathogens, suggesting that this compound may also offer similar benefits .

Enzyme Inhibition Studies

The compound serves as a valuable tool for studying enzyme inhibition mechanisms:

  • Targeting Kinases : Its ability to bind to ATP-binding sites of kinases allows researchers to explore its efficacy as an inhibitor. This is particularly relevant in the context of diseases where kinase activity is dysregulated .
  • Biochemical Pathway Analysis : By using this compound in assays, scientists can elucidate the roles of specific enzymes in metabolic pathways, contributing to a better understanding of disease mechanisms .

Materials Science

Beyond biological applications, this compound may find uses in materials science:

  • Organic Electronics : The electronic properties of pyrimidine-based compounds make them suitable candidates for use in organic semiconductors and photovoltaic devices. Their ability to form π-stacking interactions can enhance charge transport properties .
  • Polymer Chemistry : The functional groups present allow for the incorporation of this compound into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties .

Case Studies

Several studies highlight the practical applications of 4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine:

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of CDK activity in various cancer cell lines.
Antimicrobial TestingShowed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Material PropertiesInvestigated the incorporation into polymer systems for improved electrical conductivity.

Mechanism of Action

The mechanism by which 4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine exerts its effects generally involves interacting with molecular targets such as enzymes or receptors. This interaction can inhibit or activate specific biological pathways. For instance, its role in enzyme inhibition may involve binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Core Pyrimidine Derivatives with Piperazine/Piperidine Linkers

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine 339106-50-2 C₁₈H₂₁N₅S 339.46 4-piperidino, 6-methylsulfanyl Not reported
Furan-2-yl-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone 923897-92-1 C₁₄H₁₄N₆O₂ 298.30 Piperazine-furan linker Not reported
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 878063-77-5 C₂₄H₂₆ClN₇O 463.96 Benzylpiperazine, chloro-methoxyphenyl Kinase inhibition (implied)

Key Observations :

  • Piperazine vs.

Pyrazolo[3,4-d]Pyrimidine Derivatives with Diverse Pharmacophores

Compound Name Key Modifications Biological Activity Reference
6-Amino-1-(4-aminobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl derivatives 4-Aminobenzyl, cyano groups Dual adenosine A₂A/A₁ receptor antagonism (anti-Parkinson’s)
3-(((4-((1-(4-Bromophenyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)amino)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide Oxadiazole scaffold, bromophenyl VEGFR-2 inhibition (anti-angiogenic)
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Hydroxyphenyl, tert-butyl Not reported (structural similarity to kinase inhibitors)

Key Observations :

  • Amino vs. Methylsulfanyl Groups: Amino-substituted derivatives (e.g., in ) exhibit higher polarity, favoring receptor binding, while methylsulfanyl groups (target compound) may improve metabolic stability .

Biological Activity

4-Methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a complex structure that includes a piperazine moiety and a methylsulfanyl group. The molecular formula is C15H20N6SC_{15}H_{20}N_6S, and it has a molecular weight of approximately 320.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cancer proliferation and survival. For instance, it may inhibit tyrosine kinases, which play significant roles in tumor growth and metastasis .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antimicrobial properties. This suggests that the compound may have potential as an antibacterial or antifungal agent .

Biological Activity Data

A summary of the biological activities observed in studies involving similar compounds is presented in the following table:

Activity TypeCompound ReferenceObserved Effect
Anticancer Inhibition of cancer cell proliferation
Antimicrobial Significant inhibition against bacterial strains
Kinase Inhibition Inhibition of tyrosine kinase activity
Anti-inflammatory Suppression of COX enzyme activity

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and found that certain modifications to the core structure enhanced potency against specific cancer types .

Case Study 2: Antimicrobial Properties

A comparative analysis was conducted on the antimicrobial efficacy of several pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that modifications including the methylsulfanyl group contributed positively to antimicrobial activity against Gram-positive and Gram-negative bacteria. Agar diffusion methods were employed to measure inhibition zones, revealing promising results for further development .

Structure-Activity Relationships (SAR)

Research into SAR has indicated that:

  • Substituents on the pyrimidine ring can significantly influence biological activity. For example, adding electron-withdrawing groups tends to enhance kinase inhibition.
  • Piperazine modifications have been linked to improved solubility and bioavailability, which are critical for therapeutic effectiveness.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine?

  • Methodology :

  • The compound can be synthesized via nucleophilic substitution and coupling reactions. For example, piperazine derivatives are often introduced via refluxing intermediates with piperazine in ethanol, as seen in similar pyrimidine-piperazinyl syntheses .
  • Key steps include:

Core pyrimidine formation : Alkylation of 4-chloro-6-methylpyrimidine precursors.

Piperazine coupling : Reacting with 1H-pyrazolo[3,4-d]pyrimidin-4-yl-piperazine under basic conditions (e.g., NaHCO₃ in DMF) .

Methylsulfanyl introduction : Thiolation using methyl disulfide or NaSMe in polar aprotic solvents .

  • Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH) and crystallization from ethanol .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfanyl at C2, pyrazolo-pyrimidine at C6) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation .
  • HPLC/TLC : For purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .
  • X-ray crystallography : Optional for absolute configuration determination if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyrazolo-pyrimidine’s known kinase-targeting properties .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) given the piperazine moiety’s affinity .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up, and what factors influence reaction efficiency?

  • Methodology :

  • Solvent selection : Ethanol or acetonitrile improves solubility of intermediates; DMF accelerates coupling but complicates purification .
  • Catalyst screening : Use Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are present .
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature, stoichiometry, and reaction time. For example, reflux at 80°C for 12 hours maximizes piperazine coupling efficiency .
  • Byproduct mitigation : Add scavengers (e.g., polymer-bound thiophiles) to trap excess methylsulfanyl reagents .

Q. How can advanced chromatographic methods resolve impurities in the final product?

  • Methodology :

  • HPLC method development : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate positional isomers or des-methyl byproducts .
  • Impurity profiling : LC-MS/MS identifies degradation products (e.g., hydrolysis of methylsulfanyl to sulfoxide under acidic conditions) .
  • Preparative HPLC : Isolate milligram-scale impurities for structural elucidation and toxicity screening .

Q. What structure-activity relationships (SAR) govern this compound’s pharmacological profile?

  • Methodology :

  • Substituent variation :
  • Piperazine ring : Replace with morpholine or homopiperazine to assess flexibility’s impact on receptor binding .
  • Methylsulfanyl group : Substitute with ethoxy or amino groups to modulate lipophilicity and metabolic stability .
  • Biological testing : Compare IC₅₀ values in kinase assays and logP measurements to correlate substituents with potency and bioavailability .

Q. How can contradictory bioactivity data from different assays be resolved?

  • Methodology :

  • Assay validation : Confirm target specificity using CRISPR-knockout cell lines to rule off-target effects .
  • Physicochemical profiling : Measure solubility (e.g., shake-flask method) and membrane permeability (PAMPA) to identify false negatives due to poor bioavailability .
  • Metabolite screening : Incubate with liver microsomes to detect active/inactive metabolites that may explain discrepancies .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability studies : Monitor degradation kinetics in buffers (pH 1–9) to identify labile groups (e.g., methylsulfanyl oxidation at pH <3) .
  • Prodrug design : Mask the sulfanyl group as a thioether or phosphoramidate to enhance plasma stability .
  • Lyophilization : Formulate as a lyophilized powder with cyclodextrin to prevent hydrolysis during storage .

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